Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate
Description
Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate is a complex bis-ester derivative featuring a propane-1,3-diyl linker bridged by oxycarbonylazanediyl (carbamate) groups. The carbamate linkages (O=C-N-) enhance hydrolytic stability compared to ester or ether analogs, while the propane spacer provides structural flexibility. This molecular architecture suggests applications in medicinal chemistry, particularly in drug delivery or enzyme-targeted therapies, though specific biological data for this compound remain unreported in the provided evidence.
Properties
CAS No. |
3565-92-2 |
|---|---|
Molecular Formula |
C31H44N4O8 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[3-[[4-[2-(diethylamino)ethoxycarbonyl]phenyl]carbamoyloxy]propoxycarbonylamino]benzoate |
InChI |
InChI=1S/C31H44N4O8/c1-5-34(6-2)18-22-40-28(36)24-10-14-26(15-11-24)32-30(38)42-20-9-21-43-31(39)33-27-16-12-25(13-17-27)29(37)41-23-19-35(7-3)8-4/h10-17H,5-9,18-23H2,1-4H3,(H,32,38)(H,33,39) |
InChI Key |
FLXRAHVGFGGXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)OCCCOC(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise temperature control and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as esterification, amidation, and carbamoylation, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, emphasizing key structural and functional differences.
Structural Comparison
Research Findings and Data Gaps
- : Highlights the role of azo and oxadiazole motifs in bioactivity, suggesting that the target compound’s tertiary amines could be modified to incorporate similar pharmacophores.
Critical Data Gaps:
- Experimental data on the target compound’s solubility, stability, and toxicity.
- Biological screening for antimicrobial, antioxidant, or enzymatic activity.
Biological Activity
Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate (CAS No. 3565-92-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 600.7 g/mol. Its IUPAC name is 2-(diethylamino)ethyl 4-[3-[[4-[2-(diethylamino)ethoxycarbonyl]phenyl]carbamoyloxy]propoxycarbonylamino]benzoate. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 3565-92-2 |
| Molecular Formula | C31H44N4O8 |
| Molecular Weight | 600.7 g/mol |
| IUPAC Name | 2-(diethylamino)ethyl 4-[3-[[4-[2-(diethylamino)ethoxycarbonyl]phenyl]carbamoyloxy]propoxycarbonylamino]benzoate |
Synthesis
The synthesis of this compound involves several steps including esterification and amidation reactions. Precise temperature control and the use of specific reagents are crucial to achieving the desired purity and yield.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
1. Anticancer Activity:
Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been investigated for its ability to enhance drug delivery systems, particularly in encapsulating chemotherapeutic agents like doxorubicin (DOX). The pH-responsive nature of polymeric micelles based on similar structures allows for targeted drug release in tumor environments, significantly improving therapeutic efficacy .
2. Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within cellular pathways. This modulation can lead to various biological responses, including apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of compounds related to Bis[2-(diethylamino)ethyl] derivatives:
-
Study on Drug Delivery Systems:
A research team developed a pH-responsive micellar system using poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), which demonstrated effective encapsulation and controlled release of DOX in vitro. The study highlighted that the micelles could selectively target tumor cells and improve drug loading efficiency . -
In Vivo Studies:
In vivo experiments showed that drug-loaded micelles based on similar structures could significantly inhibit tumor growth compared to free DOX treatments. The encapsulation increased the concentration of the drug at the tumor site while minimizing systemic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
